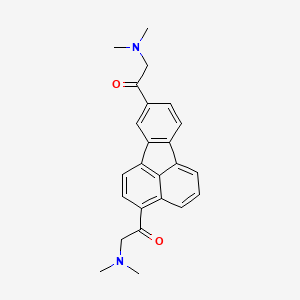
Ethanone, 1,1'-(3,9-fluoranthenediyl)bis[2-(dimethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1,1’-(3,9-fluoranthenediyl)bis[2-(dimethylamino)- is a complex organic compound known for its unique structure and properties It is characterized by the presence of a fluoranthene core with two ethanone groups attached to it, each bearing a dimethylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1’-(3,9-fluoranthenediyl)bis[2-(dimethylamino)- typically involves multi-step organic reactions. One common method includes the reaction of fluoranthene with ethanone derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1,1’-(3,9-fluoranthenediyl)bis[2-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .
Aplicaciones Científicas De Investigación
Ethanone, 1,1’-(3,9-fluoranthenediyl)bis[2-(dimethylamino)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: It finds applications in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other industrially relevant compounds
Mecanismo De Acción
The mechanism by which Ethanone, 1,1’-(3,9-fluoranthenediyl)bis[2-(dimethylamino)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 1,1’-(1,3-phenylene)bis-: This compound has a similar structure but with a phenylene core instead of a fluoranthene core.
Ethanone, 1,1’-(2,8-dibenzofurandiyl)bis[2-(dimethylamino)-: Another similar compound with a dibenzofuran core.
Uniqueness
Ethanone, 1,1’-(3,9-fluoranthenediyl)bis[2-(dimethylamino)- is unique due to its fluoranthene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
63908-06-5 |
|---|---|
Fórmula molecular |
C24H24N2O2 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
2-(dimethylamino)-1-[4-[2-(dimethylamino)acetyl]fluoranthen-8-yl]ethanone |
InChI |
InChI=1S/C24H24N2O2/c1-25(2)13-22(27)15-8-9-16-18-6-5-7-19-17(23(28)14-26(3)4)10-11-20(24(18)19)21(16)12-15/h5-12H,13-14H2,1-4H3 |
Clave InChI |
QCHHDVXUCJUNJK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(=O)C1=CC2=C(C=C1)C3=CC=CC4=C(C=CC2=C43)C(=O)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



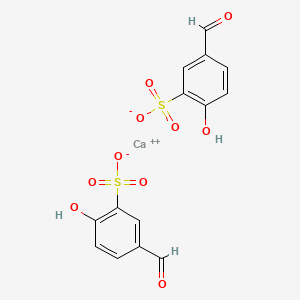
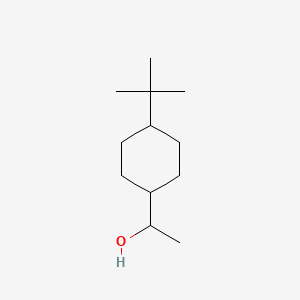
![4',5'-Bis(diphenylphosphoryl)spiro[fluorene-9,3'-pyrazole]](/img/structure/B14488826.png)
![Methyl 7H-benzo[c]fluorene-7-carboxylate](/img/structure/B14488839.png)


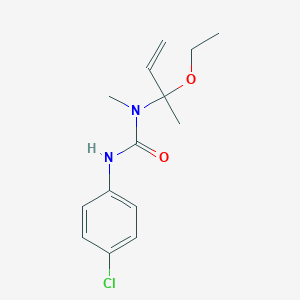
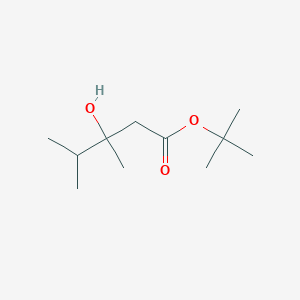
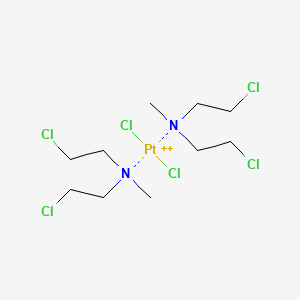
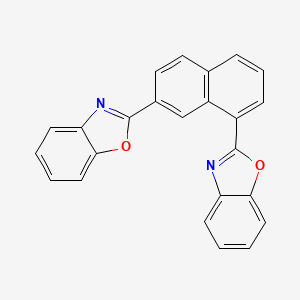
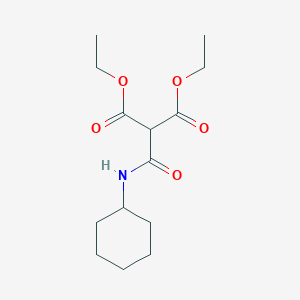

![1h-[1,2,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14488899.png)
